2-(1,8-naphthyridin-4-yl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,8-naphthyridin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-12-10-8(7)2-1-4-11-10/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSIPSJBPNHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,8 Naphthyridin 4 Yl Acetic Acid and Its Functional Derivatives
Strategies for the Construction of the 1,8-Naphthyridine (B1210474) Core
The synthesis of the 1,8-naphthyridine heterocyclic system, the foundational structure for 2-(1,8-naphthyridin-4-yl)acetic acid, can be achieved through several classical and modern organic reactions. These methods typically involve the condensation and subsequent cyclization of substituted pyridine (B92270) precursors.
Friedländer Condensation and its Derivatives for Naphthyridine Synthesis
The Friedländer condensation is one of the most direct and widely utilized methods for synthesizing 1,8-naphthyridines. nih.gov This reaction involves the base- or acid-catalyzed condensation of a 2-aminopyridine (B139424) derivative bearing an ortho-carbonyl group, such as 2-aminonicotinaldehyde, with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles). connectjournals.com The initial condensation is followed by a cyclodehydration step to form the second pyridine ring of the naphthyridine system.
Over the years, significant efforts have been made to develop more environmentally benign and efficient variations of the Friedländer synthesis. nih.govrsc.org Researchers have reported a gram-scale synthesis of 1,8-naphthyridine derivatives in water, using the inexpensive and biocompatible ionic liquid choline (B1196258) hydroxide (B78521) (ChOH) as a catalyst. nih.govresearchgate.net This method avoids hazardous organic solvents and expensive metal catalysts, offering excellent yields (>90%). nih.govacs.org Another green approach involves performing the condensation under solvent-free grinding conditions at room temperature with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst. connectjournals.com
Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the Friedländer condensation, dramatically reducing reaction times from hours to minutes while improving yields compared to conventional heating methods. tsijournals.com For instance, the reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds in methanol (B129727) with a catalytic amount of piperidine (B6355638) under microwave irradiation provides 2,3-disubstituted-1,8-naphthyridines in excellent yields.
| Catalyst | Solvent/Condition | Key Features | Reference |
|---|---|---|---|
| Choline Hydroxide (ChOH) | Water | Metal-free, non-toxic, water-soluble, gram-scale synthesis. | nih.govresearchgate.net |
| Piperidine | Methanol / Microwave | Rapid reaction times (minutes), high yields. | |
| CeCl₃·7H₂O | Solvent-free / Grinding | Environmentally benign, reusable catalyst, room temperature. | connectjournals.com |
| DABCO | Solvent-free / Microwave | Eco-friendly ('e-chemistry'), rapid, good yields. | tsijournals.com |
| Basic Ionic Liquid ([Bmmim][Im]) | Solvent-free | Acts as both catalyst and solvent, reusable. | nih.gov |
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Microwave Irradiation | 3 min | 94% |
| Conventional Heating | 4 hr | 75% |
Gould-Jacobs Reaction for Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate Precursors
The Gould-Jacobs reaction provides an effective pathway to 4-hydroxyquinoline (B1666331) derivatives, and its application has been extended to the synthesis of the analogous 4-oxo-1,8-naphthyridine structures. wikipedia.orgresearchgate.net This multi-step process begins with the condensation of an aminopyridine, typically 2-aminopyridine, with diethyl ethoxymethylenemalonate (DEEM). mdpi.comnih.gov The resulting intermediate, a diethyl N-(pyridin-2-yl)aminomethylenemalonate, is then subjected to thermal cyclization at high temperatures (around 250 °C), often in a high-boiling solvent like diphenyl ether, to construct the 1,4-dihydro-4-oxo-1,8-naphthyridine ring system. nih.gov
The resulting ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate is a crucial intermediate. nih.gov The ester group at the 3-position and the keto group at the 4-position are versatile handles for further functionalization, and the carboxylic acid can be obtained via saponification, providing a direct precursor to analogues of the target molecule. wikipedia.org
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Condensation | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | 120-130 °C, 2 h | Crude diethyl N-(pyridin-2-yl)aminomethylenemalonate |
| 2. Cyclization | Diethyl N-(pyridin-2-yl)aminomethylenemalonate | Diphenyl ether, 250 °C (reflux), 4 h | Ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate |
Niementowski Reaction in 1,8-Naphthyridine-2,4-diol (B1456001) Formation
The Niementowski reaction, traditionally used for synthesizing γ-hydroxyquinoline derivatives from anthranilic acids and carbonyl compounds, has also been adapted for the 1,8-naphthyridine framework. wikipedia.org In this context, an aminonicotinic acid (a pyridine analogue of anthranilic acid) is reacted with a suitable carbonyl partner.
While less common than the Friedländer or Gould-Jacobs reactions for this specific scaffold, one reported route describes a Niementowski synthesis of a 1,8-naphthyridine derivative starting from ethyl 2-amino-6-phenylnicotinate. rsc.org The general mechanism is believed to proceed through an initial condensation between the amino group and the carbonyl compound, followed by a ring-closing reaction with the loss of a water molecule to form the heterocyclic product. wikipedia.org This approach can lead to the formation of 1,8-naphthyridine-2,4-diol structures, which exist in tautomeric equilibrium with their keto forms.
Pfitzinger-Borsche Reaction for 1,8-Naphthyridine-4-carboxylic Acid Analogs
The Pfitzinger-Borsche reaction, which classically involves the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids, can be conceptually extended to create 1,8-naphthyridine-4-carboxylic acids. wikipedia.orgresearchgate.net This requires a pyridine-based analogue of isatin.
A direct and effective Pfitzinger-type strategy has been developed to access these valuable 1,8-naphthyridine building blocks. nih.gov The synthesis begins with the preparation of a key synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, in two steps from 2-aminopyridine. This synthon, serving as an isatin analog, undergoes a Pfitzinger-type condensation with a 2-acetylazaaromatic compound in the presence of ethanolic potassium hydroxide. Following acidification, this one-pot reaction directly yields bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. nih.gov This method is particularly powerful as it directly installs the carboxylic acid group at the 4-position, providing a close structural precursor to this compound.
Pictet-Spengler Synthesis Routes for Fused 1,8-Naphthyridines
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related fused heterocyclic systems. wikipedia.orgnumberanalytics.com The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to close the ring. rsc.org
In the context of 1,8-naphthyridines, this reaction is primarily used to construct fused systems, such as tetrahydro-β-carboline analogues where one of the benzene (B151609) rings is replaced by a pyridine ring, leading to a tetrahydropyrido-indole structure. More directly, it can be used to synthesize tetrahydronaphthyridines. For example, a radical-based variation of the Pictet-Spengler reaction has been developed for electron-poor pyridines, which are typically unreactive under standard polar conditions, to give access to α-substituted tetrahydronaphthyridines. researchgate.net This method involves combining aldehydes with specially designed halogen amine radical protocol (HARP) reagents to predictably form these valuable products. researchgate.net These routes provide access to reduced (non-aromatic) and fused naphthyridine cores.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck) in 1,8-Naphthyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools not for forming the naphthyridine core itself, but for its subsequent functionalization. sigmaaldrich.comnih.gov These reactions allow for the precise installation of a wide variety of substituents onto a pre-formed naphthyridine ring, typically starting from a halogenated precursor like 2-chloro-1,8-naphthyridine (B101967) or 2,7-dichloro-1,8-naphthyridine. acs.org
Suzuki-Miyaura Coupling: This reaction couples a halo-naphthyridine with a boronic acid or ester to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. researchgate.netrsc.org
Stille Coupling: Involves the reaction of a halo-naphthyridine with an organostannane reagent to form C-C bonds.
Heck Reaction: Creates C-C bonds by coupling a halo-naphthyridine with an alkene. researchgate.net
Buchwald-Hartwig Amination: This C-N cross-coupling reaction is used to introduce primary or secondary amines onto the naphthyridine core by reacting a halo-naphthyridine with an amine. nih.govacs.org
These powerful methods provide the synthetic flexibility needed to build a library of functional derivatives from a common intermediate, which is essential for structure-activity relationship studies. For instance, palladium catalysis has been extensively used to synthesize 6,8-disubstituted 1,7-naphthyridines as potent enzyme inhibitors. nih.gov
| Reaction Type | Naphthyridine Precursor | Coupling Partner | Catalyst System (Example) | Resulting Functionality | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-naphthyridine | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | Aryl or Alkyl substitution | rsc.org |
| Heck | Halo-naphthyridine | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl substitution | researchgate.net |
| Buchwald-Hartwig Amination | 2-Chloro-1,8-naphthyridine | Amide or Amine | Pd(dba)₂ / Xantphos | Amino or Amido substitution | acs.org |
| Kumada-Corriu | Aryl Bromide-naphthyridine | Grignard Reagent | Pd(II)-NHC Complex | Alkyl substitution | rsc.org |
Approaches for Introducing the Acetic Acid Moiety at the Naphthyridine 4-Position
Attaching a side chain to the 4-position of the 1,8-naphthyridine ring is a key strategy. This can be achieved through various functional group transformations.
Alkylation with reagents like ethyl chloroacetate (B1199739) is a common method for introducing an acetate (B1210297) functional group. This reaction typically involves a nucleophilic substitution where a nucleophilic site on the naphthyridine ring attacks the electrophilic carbon of ethyl chloroacetate. For this to occur, the naphthyridine precursor must possess a suitable nucleophilic handle.
The success of such alkylations often depends on the choice of base and solvent. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or diisopropylethylamine (DIPEA), while solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetone (B3395972) are frequently used. wikipedia.org For instance, the reaction of a primary amine with ethyl 2-chloroacetate can lead to the formation of an azanediyl diacetate derivative, which serves as a precursor to the desired acid. researchgate.net In some cases, the addition of a catalyst like potassium iodide (KI) can enhance the rate of this S_N2 reaction. wikipedia.org
The conversion of an ester, such as one formed from an ethyl chloroacetate alkylation, into its corresponding acetic acid derivative can be achieved via a hydrazide intermediate. Hydrazinolysis involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically under reflux in a solvent like ethanol (B145695). chemicalbook.com This reaction transforms the ester group into a carbohydrazide (B1668358) (or acetohydrazide) functional group. researchgate.netchemicalbook.com
This acetohydrazide derivative is a versatile intermediate. It can be further hydrolyzed under acidic or basic conditions to yield the final this compound. Alternatively, the hydrazide itself is a key functional derivative with its own chemical reactivity, allowing for the synthesis of various other compounds. mdpi.com A general procedure involves refluxing the ester with an excess of hydrazine hydrate in ethanol for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). chemicalbook.com
Directly adding a carboxylic acid or acetyl group to the 4-position of a pre-formed 1,8-naphthyridine ring is a synthetic challenge. However, specific methods have been developed to synthesize 1,8-naphthyridines that already contain a carboxylic acid at the C4 position as part of the ring-forming process. The Pfitzinger-type condensation is a prime example. This reaction allows for the direct creation of 4-carboxy-1,8-naphthyridines by condensing a specific synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, with a 2-acetylazaaromatic compound in the presence of a base like potassium hydroxide. nih.gov
Acetylation, the introduction of an acetyl group (CH₃CO-), is another important transformation. wikipedia.org This is typically performed on nucleophilic functional groups, such as amines, that are already present on the naphthyridine ring. For example, an amino-naphthyridine can be acetylated using acetic anhydride. researchgate.net This functionalization can alter the electronic properties and subsequent reactivity of the molecule.
Multi-Step Chemical Synthesis Sequences
Building the 1,8-naphthyridine ring system from the ground up through a series of reactions is a fundamental and highly adaptable strategy. These sequences often involve key condensation and cyclization steps.
Condensation reactions are central to forming the core structure of 1,8-naphthyridines. The Friedländer synthesis is one of the most effective and widely used methods. nih.gov This reaction involves the condensation of a 2-aminopyridine derivative, typically 2-aminonicotinaldehyde, with a compound containing an α-methylene group adjacent to a carbonyl functional group (an active methylene carbonyl). nih.govrsc.org
Recent research has focused on making this process more environmentally friendly by using water as a solvent and biocompatible catalysts like choline hydroxide. nih.gov Other approaches have employed ionic liquids as both the catalyst and solvent, which can be recovered and reused. nih.govacs.org The choice of reactants and conditions allows for the synthesis of a diverse range of substituted 1,8-naphthyridines. nih.govacs.org Another important condensation strategy is the Pfitzinger-Borsche reaction, which condenses 7-azaisatin with α-methylene carbonyl compounds under basic conditions to yield 1,8-naphthyridine-4-carboxylic acid analogues.
The condensation step is immediately followed by an intramolecular cyclization, which forms the second ring of the 1,8-naphthyridine system. In the Friedländer synthesis, after the initial condensation between the amino group of the pyridine and the carbonyl group of the reaction partner forms an enamine or Schiff base intermediate, an intramolecular aldol-type condensation occurs, followed by dehydration to yield the aromatic naphthyridine ring. acs.orgworktribe.com
Similarly, the Vilsmeier-Haack reaction provides another route for cyclization. This process can achieve a regioselective synthesis of functionalized 1,8-naphthyridines, such as 2-chloro-3-formyl-1,8-naphthyridine, from N-(pyridin-2-yl) acetamide. kashanu.ac.irkashanu.ac.ir These cyclization methods are powerful tools for creating the core heterocyclic scaffold upon which further modifications can be made.
Research Findings in Tabular Format
Table 1: Selected Conditions for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives
| Reactant A | Reactant B | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide / H₂O | Room Temp | 6 | 98 | nih.gov |
| 2-Aminonicotinaldehyde | Cyclohexanone | Choline Hydroxide / H₂O | 50 | 8 | 95 | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | [Bmmim][Im] | 80 | 24 | 90 | acs.org |
| 2-Amino-3-pyridinecarboxaldehyde | Cyclohexanone | [Bmmim][Im] | 80 | 24 | 65 | nih.gov |
| 2-Aminonicotinaldehyde | Ethyl Acetoacetate | LiOH·H₂O / H₂O | 60 | 24 | 69 | nih.gov |
Coupling Reactions for Complex 1,8-Naphthyridine-Acetic Acid Derivatives
The construction of complex derivatives of this compound can be efficiently achieved through various palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of diverse substituents onto the naphthyridine core, enabling the synthesis of a wide array of functionalized molecules. Among these, the Sonogashira, Suzuki, and Heck couplings are powerful tools for forming carbon-carbon bonds.
A notable example involves the synthesis of 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones through a sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular inverse-electron-demand Diels-Alder reaction. beilstein-journals.orgd-nb.info In this approach, terminal alkynes attached to a 1,2,4-triazine (B1199460) precursor are coupled with various aryl halides. beilstein-journals.org The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in creating the C-C bond between the naphthyridine precursor and the desired aryl substituent. wikipedia.org
The synthesis of these complex naphthyridine derivatives begins with the preparation of aryl-N-triazinylpentynamides. Terminal alkynes are subjected to a Sonogashira cross-coupling reaction with aryl iodides in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) iodide (CuI) co-catalyst in a suitable solvent system like dimethylethanamide (DME) with an amine base like triethylamine (B128534) (Et₃N). beilstein-journals.orgd-nb.info This step yields the cross-coupled products which can then undergo intramolecular cyclization to form the final 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivatives. beilstein-journals.org This method highlights the utility of coupling reactions in building molecular complexity from simpler precursors.
While direct applications of Suzuki and Heck reactions for the synthesis of this compound derivatives are less specifically documented in the provided context, these reactions represent viable and powerful strategies for creating C-C bonds in heterocyclic systems. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with a halide or triflate and is known for its mild reaction conditions and high functional group tolerance. libretexts.orgnih.gov The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. misuratau.edu.lyorganic-chemistry.org
Table 1: Compounds Mentioned in Coupling Reactions
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 5-Aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones | Derivative of the target compound class | Final Product |
| Aryl-N-triazinylpentynamides | Intermediate with a terminal alkyne | Precursor for Cyclization |
| Pd(PPh₃)₂Cl₂ | Palladium(II) bis(triphenylphosphine) dichloride | Catalyst |
| CuI | Copper(I) iodide | Co-catalyst |
| Et₃N | Triethylamine | Base |
| DME | Dimethylethanamide | Solvent |
Microwave-Assisted and Green Synthesis Methodologies for 1,8-Naphthyridine Derivatives
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the synthesis of 1,8-naphthyridine derivatives, offering advantages such as reduced reaction times, increased yields, and the use of environmentally benign solvents and catalysts.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of 1,8-naphthyridine synthesis, microwave-assisted methods have been employed to significantly shorten reaction times and improve yields compared to conventional heating methods. nih.govnih.gov For example, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles has been achieved using microwave irradiation, providing a rapid and efficient route to these compounds. nih.gov Similarly, the synthesis of 2,4-dihydroxy-1,8-naphthyridines and their derivatives has been successfully carried out under microwave conditions, often without the need for a solvent or catalyst. researchgate.net One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of functionalized fused benzo libretexts.orgrsc.orgnaphthyridine scaffolds, demonstrating the efficiency of this technique in constructing complex heterocyclic systems. wikipedia.org
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.org In the synthesis of 1,8-naphthyridine derivatives, green approaches have included the use of water as a solvent and the application of reusable catalysts. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been adapted to be performed in water, a non-toxic and environmentally friendly solvent. rsc.orgnih.govacs.org This approach not only makes the synthesis greener but can also simplify the work-up procedure. nih.govacs.org
Furthermore, the use of reusable catalysts aligns with the principles of green chemistry by minimizing waste. For instance, a multicomponent synthesis of functionalized 1,8-naphthyridines has been reported using SiO₂/Fe₃O₄ as a reusable magnetic catalyst in an aqueous medium at room temperature. nih.gov This method allows for high yields and easy separation of the catalyst for subsequent reuse. nih.gov Another green approach involves the use of an ionic liquid, choline hydroxide, as a biocompatible and inexpensive catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org These examples underscore the growing importance of incorporating microwave and green chemistry principles into the synthesis of medicinally relevant heterocyclic compounds like 1,8-naphthyridine derivatives.
Advanced Spectroscopic and Analytical Characterization of 2 1,8 Naphthyridin 4 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 2-(1,8-naphthyridin-4-yl)acetic acid, distinct signals corresponding to each unique proton environment are expected. The protons on the 1,8-naphthyridine (B1210474) ring system are anticipated to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. lew.rochemicalbook.com Due to the influence of the two nitrogen atoms, the protons at positions 2 and 7 (adjacent to a nitrogen) are expected to be the most deshielded, appearing at the downfield end of this range. Specifically, H2, H7, and H5 are expected to appear as doublets of doublets, reflecting coupling to their neighbors, while H3 and H6 would likely present as multiplets. lew.ro
The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain are situated between the electron-withdrawing naphthyridine ring and the carboxylic acid group. This environment would cause a significant downfield shift, likely placing their signal in the range of δ 3.8–4.5 ppm as a sharp singlet, as there are no adjacent protons to couple with. The acidic proton of the carboxyl group (-COOH) is expected to produce a broad singlet, which can appear over a wide range (typically δ 10-13 ppm) and its position can be highly dependent on solvent and concentration. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predicted based on analysis of structurally similar compounds and general principles of NMR spectroscopy.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-9 (Naphthyridine) | ~9.0 | dd | J = 4.2, 1.8 |
| H-2 (Naphthyridine) | ~8.8 | dd | J = 8.4, 1.8 |
| H-5 (Naphthyridine) | ~8.2 | dd | J = 8.0, 1.5 |
| H-7 (Naphthyridine) | ~7.6 | dd | J = 8.0, 4.2 |
| H-3 (Naphthyridine) | ~7.5 | d | J = 4.5 |
| H-6 (Naphthyridine) | ~7.4 | d | J = 4.5 |
| -CH₂- (Methylene) | ~4.1 | s | N/A |
| -COOH (Carboxylic Acid) | ~12.0 | br s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbon of the carbonyl group (-C=O) in the carboxylic acid is the most deshielded and is anticipated to appear significantly downfield, typically in the range of δ 170–175 ppm. oregonstate.edu
The nine carbon atoms of the 1,8-naphthyridine core are expected to resonate in the aromatic region, from approximately δ 115 to 160 ppm. lew.rochemicalbook.com Carbons adjacent to nitrogen atoms (C2, C7, C8a) and the carbon at the point of substitution (C4) would be found at the lower field end of this range due to inductive effects. lew.rorsc.org The methylene carbon (-CH₂-) of the acetic acid group is predicted to appear in the δ 40–50 ppm range.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predicted based on analysis of structurally similar compounds and general principles of NMR spectroscopy.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~172.0 |
| C-2 (Naphthyridine) | ~158.5 |
| C-9 (Naphthyridine) | ~155.0 |
| C-4a (Naphthyridine) | ~153.0 |
| C-5a (Naphthyridine) | ~148.0 |
| C-4 (Naphthyridine) | ~138.0 |
| C-7 (Naphthyridine) | ~136.5 |
| C-5 (Naphthyridine) | ~122.0 |
| C-3 (Naphthyridine) | ~121.0 |
| C-6 (Naphthyridine) | ~119.5 |
| -CH₂- (Methylene) | ~42.5 |
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the naphthyridine rings (e.g., between H-2 and H-3; H-5 and H-6; H-6 and H-7), which is critical for piecing together the spin systems of the heterocyclic core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the methylene proton singlet at ~4.1 ppm to the carbon signal at ~42.5 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the molecular formula of the compound with a high degree of confidence. For this compound (molecular formula C₁₁H₈N₂O₂), the theoretical exact mass can be calculated. When analyzed via a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺.
The analysis of fragmentation patterns provides further structural confirmation. uni-saarland.de A characteristic fragmentation pathway for this molecule would involve the loss of the carboxyl group as carbon dioxide (CO₂, 44.00 Da), or the cleavage of the entire carboxymethyl radical (•CH₂COOH, 59.01 Da). libretexts.org
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₁H₉N₂O₂⁺ | 201.0659 | Protonated molecular ion |
| [M-COOH]⁺ | C₁₀H₈N₂⁺ | 156.0682 | Fragment from loss of carboxyl group |
| [M-CH₂COOH]⁺ | C₉H₆N₂⁺ | 143.0553 | Fragment from loss of acetic acid side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. echemi.com
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. orgchemboulder.com A very broad absorption band is predicted in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgechemi.com A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700–1730 cm⁻¹. spectroscopyonline.com
The aromatic 1,8-naphthyridine ring should give rise to C=C and C=N stretching vibrations in the 1500–1650 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org Finally, the C-O single bond stretch of the carboxylic acid would produce a band in the 1210-1320 cm⁻¹ region. orgchemboulder.com
Table 4: Predicted IR Absorption Bands for this compound (Note: Data are predicted based on characteristic group frequencies.)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| ~3050 | C-H stretch | Aromatic (Naphthyridine) | Medium |
| ~2950 | C-H stretch | Aliphatic (-CH₂-) | Medium-Weak |
| 1700-1730 | C=O stretch | Carbonyl (Carboxylic Acid) | Strong, Sharp |
| 1500-1650 | C=C / C=N stretch | Aromatic (Naphthyridine) | Medium-Strong |
| 1210-1320 | C-O stretch | Carboxylic Acid | Medium |
| 900-960 | O-H bend | Carboxylic Acid | Broad, Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would yield precise data on its molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's solid-state properties.
A single crystal of this compound, suitable for X-ray diffraction analysis, would be grown and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom in the crystal structure.
Although a specific crystal structure for this compound is not publicly available, related structures, such as the co-crystal of N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide with acetic acid, have been reported. nih.gov In such a case, the analysis would provide detailed geometric parameters. For the target compound, one would expect to observe hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers, a common structural motif for carboxylic acids in the solid state.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. Actual values can only be determined through experimental investigation.
Elemental Analysis (CHN) for Compound Purity and Formula Confirmation
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity.
The analysis involves the combustion of a small, precisely weighed amount of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then separated and quantified by a detector. From the amounts of these products, the percentages of C, H, and N in the original sample are calculated.
For this compound, with a molecular formula of C₁₀H₈N₂O₂, the theoretical elemental composition can be calculated based on its molecular weight of 188.18 g/mol . cymitquimica.com The experimental values obtained from the CHN analyzer should be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and high purity.
Elemental Analysis Data Table for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon | 63.83 | Value |
| Hydrogen | 4.29 | Value |
| Nitrogen | 14.89 | Value |
Note: The experimental values in this table are placeholders and would need to be determined through actual CHN analysis of a sample of this compound.
Computational and Theoretical Chemistry Studies on 2 1,8 Naphthyridin 4 Yl Acetic Acid
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like 2-(1,8-naphthyridin-4-yl)acetic acid.
Geometry Optimization and Conformational Analysis
Before the electronic properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this compound, which has a rotatable bond between the naphthyridine ring and the acetic acid moiety, multiple low-energy conformations may exist.
Conformational analysis is therefore performed to identify the most stable conformers and the energy barriers between them. This typically involves systematically rotating the flexible dihedral angles and performing a geometry optimization at each step. While specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not extensively reported in publicly available literature, the general approach would involve using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation. The resulting geometry would be crucial for all subsequent computational analyses.
Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)
The electronic properties of a molecule are fundamental to its reactivity and interactions with other molecules. Two key descriptors of these properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,8-naphthyridine (B1210474) ring system, while the LUMO may be distributed over the entire molecule, including the carboxylic acid group. The precise energy gap would be calculated from the optimized geometry using DFT.
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MESP would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the oxygen atoms of the carboxylic acid group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.
| Property | Description | Predicted Location/Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | (Value in eV) |
| MESP Negative Regions | Electron-rich areas, potential for electrophilic attack | Nitrogen atoms of the naphthyridine ring, Oxygen atoms of the carboxylic acid |
| MESP Positive Regions | Electron-poor areas, potential for nucleophilic attack | Hydrogen atom of the carboxylic acid, Hydrogen atoms on the aromatic ring |
Vibrational Frequency Analysis
Vibrational frequency analysis, performed computationally using DFT, serves two main purposes. First, it confirms that the optimized geometry is a true energy minimum, as indicated by the absence of imaginary frequencies. Second, it predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to validate the computational model.
Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid group, C-H stretching of the aromatic rings, and various ring vibrations of the 1,8-naphthyridine core. A detailed assignment of these vibrational modes can be achieved by examining the atomic displacements for each frequency.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, stability, and interactions with the surrounding environment, such as a solvent.
Quantitative Structure-Activity Relationship (QSAR) Modeling of 1,8-Naphthyridine-Acetic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of numerical descriptors for each molecule and then using statistical methods to correlate these descriptors with the observed activity.
Derivation of Molecular Descriptors
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., molecular connectivity indices), and electronic descriptors (e.g., partial charges).
3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume.
Physicochemical Descriptors: Properties like lipophilicity (logP) and polarizability.
For a series of 1,8-naphthyridine-acetic acid derivatives, a wide range of descriptors would be calculated to capture the structural variations within the set. For instance, in a study of 1,8-naphthyridin-4-ones, molecular connectivity indices were used to develop a QSAR model that explained a significant portion of the variation in their inhibitory potencies. Another QSAR study on 1,8-naphthalimide (B145957) derivatives used descriptors such as dipole moment, HOMO and LUMO energies, and logP.
The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. The ultimate goal is to create a model that can accurately predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
The following table lists some of the common molecular descriptors that would be derived for a QSAR study of 1,8-naphthyridine-acetic acid derivatives.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds |
| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial charges on atoms |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability |
Predictive Modeling for Biological Activity
Predictive modeling, a cornerstone of modern drug discovery, utilizes computational tools to forecast the biological activity and pharmacokinetic profiles of chemical compounds before their actual synthesis and experimental testing. While specific, in-depth predictive modeling studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of 1,8-naphthyridine derivatives has been the subject of numerous such investigations. These studies provide a clear framework for how the biological activity of this compound would be computationally assessed.
The primary goals of these in silico analyses are to identify likely biological targets, predict the spectrum of activity, and estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govresearchgate.net Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are standard approaches. nih.govnih.gov
For the 1,8-naphthyridine scaffold, computational tools like PASS (Prediction of Activity Spectra for Substances) and various ADMET prediction platforms (such as SwissADME and ProTox-II) are frequently employed. researchgate.netnih.govresearchgate.netspringernature.com PASS analysis, for instance, predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a vast database of known bioactive molecules. researchgate.netnih.gov This allows researchers to forecast potential therapeutic applications, such as antihistaminic, antibacterial, or anticancer effects, as well as potential mechanisms of action. researchgate.netnih.govnih.gov
QSAR models are developed to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. For the 1,8-naphthyridine class, a QSAR model might suggest that the position, size, and polarity of substituents are key factors controlling their activity. nih.gov Although a specific model for this compound has not been published, its structural features would be used as descriptors in such a model to predict its potency for a given biological target.
ADMET prediction is crucial for filtering out drug candidates with unfavorable pharmacokinetic profiles early in the discovery process. uniroma1.it In silico tools provide estimates for properties like gastrointestinal absorption, blood-brain barrier permeability, water solubility, and potential toxicity. researchgate.netnih.gov These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area. researchgate.net
The findings from these predictive models are invaluable for guiding the synthesis and subsequent experimental evaluation of new compounds. For instance, in silico studies on 1,8-naphthyridine-3-carboxylic acid analogues were used to guide the synthesis of effective antihistaminic agents. researchgate.netnih.gov Similarly, computational screening of other derivatives has been used to identify potential antibacterial agents and anti-Parkinson's candidates. nih.govnih.gov
While detailed, published data for this compound is not available, the table below illustrates the typical output of predictive modeling for a compound of this nature, based on the types of predictions made for its close structural relatives.
Table 1: Illustrative Predicted Biological and ADMET Properties for this compound
This table is a hypothetical representation of data that would be generated using common in silico predictive tools.
| Property Category | Predicted Parameter | Predicted Value/Classification | Computational Tool Example |
| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | High | SwissADME |
| Blood-Brain Barrier (BBB) Permeant | No | SwissADME | |
| P-glycoprotein (P-gp) Substrate | No | pkCSM, SwissADME | |
| CYP1A2 Inhibitor | Yes | pkCSM, SwissADME | |
| CYP2C9 Inhibitor | Yes | pkCSM, SwissADME | |
| Log Kp (skin permeation) | -7.5 cm/s | SwissADME | |
| Physicochemical Properties | Lipophilicity (Log Po/w) | 1.5 | SwissADME |
| Water Solubility (Log S) | -2.8 | SwissADME | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | SwissADME |
| Bioavailability Score | 0.55 | SwissADME | |
| Predicted Biological Activity | Antihistaminic | Probable | PASS |
| Anti-inflammatory | Probable | PASS | |
| Antineoplastic | Possible | PASS | |
| Predicted Toxicity | Hepatotoxicity | Moderate Risk | ProTox-II |
| Carcinogenicity | Low Risk | ProTox-II | |
| Mutagenicity (AMES test) | Negative | ProTox-II |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 1,8 Naphthyridin 4 Yl Acetic Acid
Reactivity of the 1,8-Naphthyridine (B1210474) Nitrogen Atoms
Coordination Chemistry with Metal Ions
Spectroscopic Signatures of Coordination
The coordination of 2-(1,8-naphthyridin-4-yl)acetic acid to metal ions induces significant and characteristic changes in its spectroscopic signatures. These changes, observable through techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, provide definitive evidence of metal-ligand interaction and offer insights into the coordination mode.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound exhibits distinct shifts. The deprotonation of the carboxylic acid group for coordination is evidenced by the disappearance of the broad O-H stretching vibration, typically found in the 2500-3300 cm⁻¹ region for the free ligand. Concurrently, the sharp C=O stretching vibration of the carboxylic acid at approximately 1700 cm⁻¹ is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). The positions of these bands, and the difference between them (Δν = νₐₛ - νₛ), can help elucidate the coordination mode of the carboxylate (monodentate, bidentate chelation, or bridging). Furthermore, subtle shifts in the C=N and C=C stretching vibrations of the naphthyridine ring (typically 1625-1400 cm⁻¹) indicate the involvement of the ring nitrogen in coordination. The formation of the metal-ligand bond is directly confirmed by the appearance of new, low-frequency bands in the far-IR region (below 600 cm⁻¹), which are assigned to M-N and M-O stretching vibrations. researchgate.netrsc.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the coordination environment in solution. Upon metal binding, the signals corresponding to the protons on the 1,8-naphthyridine ring experience shifts due to the perturbation of the electronic environment. Protons nearest to the coordinating nitrogen atom (e.g., H-2, H-7) are typically the most affected. Similarly, the chemical shift of the methylene (B1212753) protons (-CH₂-) in the acetic acid moiety will be altered upon carboxylate coordination. In cases of paramagnetic metal complexes, significant broadening and shifting of NMR signals can occur. The study of related naphthyridine derivatives by NMR has been crucial in determining binding stoichiometry and the geometry of the resulting complexes in solution. rsc.orgnih.govnih.govnih.gov
Table 1: Expected Spectroscopic Changes upon Coordination
| Spectroscopic Technique | Observed Change in this compound | Interpretation |
|---|---|---|
| Infrared (IR) | Disappearance of broad ν(O-H) band; Shift of ν(C=O) to νas(COO⁻) and νs(COO⁻); Appearance of new low-frequency bands. | Deprotonation of carboxylic acid; Coordination of carboxylate group; Formation of M-N and M-O bonds. researchgate.netresearchgate.net |
| NMR (¹H, ¹³C) | Shifts in aromatic and methylene (-CH₂-) proton/carbon signals. | Alteration of electronic environment upon binding of N1-naphthyridine and carboxylate group to metal center. nih.govnih.gov |
| UV-Visible | Shift in intra-ligand π→π* transitions; Appearance of new, lower energy bands. | Perturbation of ligand orbitals; Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.netresearchgate.net |
Chelation Properties and Ligand Behavior
The 1,8-naphthyridine framework is a well-established binucleating ligand, capable of binding two metal centers via its two nitrogen atoms positioned on flanking rings. wikipedia.org The introduction of a carboxylic acid group at the 4-position of the naphthyridine ring in this compound significantly enhances its versatility as a ligand. This modification introduces an additional coordination site, the carboxylate group, allowing for multiple modes of binding to metal ions.
The ligand can act as a multidentate chelate, engaging a single metal center through different combinations of its donor atoms. The most common chelation would involve the N1 nitrogen of the naphthyridine ring and the oxygen atom(s) of the carboxylate group, forming a stable five- or six-membered chelate ring. This dual functionality allows for several potential coordination behaviors:
Bidentate N,O-Chelation: The ligand can coordinate to a metal center using the N1 nitrogen and one oxygen from the carboxylate group.
Tridentate N,O,O-Chelation: It is conceivable for the ligand to wrap around a metal ion, coordinating with the N1 nitrogen and both oxygen atoms of the carboxylate group.
Bridging Behavior: The ligand can act as a bridge between two or more metal centers. This can occur in several ways:
The naphthyridine moiety can bridge two metal ions using both N1 and N8 atoms, a classic mode for this scaffold. tandfonline.com
The carboxylate group can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion.
A combination of the above, where the naphthyridine unit binds one metal while the carboxylate binds another, leading to the formation of coordination polymers.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, solvent), and the presence of other ancillary ligands in the coordination sphere. rsc.org The flexibility of the acetic acid side chain allows it to orient itself to achieve a stable coordination geometry.
Table 2: Potential Coordination Modes of 2-(1,8-Naphthyridin-4-yl)acetate
| Coordination Mode | Description | Potential Resulting Structure |
|---|---|---|
| Bidentate (N,O) Chelate | Coordination via N1 of the naphthyridine ring and one oxygen of the carboxylate group. | Monomeric metal complex. |
| Bridging (N1, N8) | The two naphthyridine nitrogens bridge two different metal centers. wikipedia.org | Bimetallic complex or coordination polymer. |
| Bridging (Carboxylate) | The carboxylate group bridges two metal centers. | Bimetallic complex or coordination polymer. |
| Bridging (N,O) | The N1 atom binds to one metal center, and the carboxylate group binds to another. | Hetero-bridged coordination polymer. |
Substitution and Derivatization Reactions on the 1,8-Naphthyridine Ring System
Electrophilic and Nucleophilic Aromatic Substitutions
The reactivity of the 1,8-naphthyridine ring is dictated by the presence of two electron-withdrawing nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). chemindigest.com Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr).
Electrophilic Aromatic Substitution (EAS): EAS reactions on the 1,8-naphthyridine core are generally sluggish and require forcing conditions. The nitrogen atoms direct electrophiles away from the positions alpha and gamma to them (C2, C4, C5, C7). Therefore, substitution, when it occurs, is favored at the beta positions (C3 and C6). For instance, research on related 2-hydroxy-1,8-naphthyridine derivatives has shown that electrophilic bromination using an eco-friendly bromide-bromate system occurs at the C3 position. chemindigest.com For 2-hydroxy-4-methyl-1,8-naphthyridine, a mixture of C3 and C6 bromo-derivatives was obtained, indicating the subtle directing effects of existing substituents. chemindigest.com Another approach to functionalization involves N-oxidation of one of the ring nitrogens, which can alter the reactivity and direct subsequent reactions. For example, an organocatalytic meta-C-H hydroxylation has been demonstrated on 1,8-naphthyridine 1-oxide, yielding the 3-hydroxylated product. acs.org
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine-like rings in 1,8-naphthyridine facilitates nucleophilic attack, particularly at the C2, C4, and C7 positions, which are activated by the adjacent nitrogen atoms. This is especially true if a good leaving group (like a halide) is present at these positions. The synthesis of various substituted naphthyridines often proceeds through the displacement of a halide by a nucleophile. While specific examples for this compound are not abundant, the general reactivity pattern of the parent heterocycle suggests that a halogen atom placed at the C7 position, for example, would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates.
Table 3: Representative Substitution Reactions on the 1,8-Naphthyridine Core
| Reaction Type | Reagents | Typical Position of Substitution | Reference |
|---|---|---|---|
| Electrophilic Bromination | NaBr/NaBrO₃, H₂SO₄ | C3 or C6 | chemindigest.com |
| Electrophilic Hydroxylation | N-oxide formation, then organocatalytic rearrangement | C3 | acs.org |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂, R-O⁻) on a halo-naphthyridine | C2, C4, C7 (position of leaving group) | General principle |
Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heteroaromatic compounds, including 1,8-naphthyridines. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with extended π-conjugated systems, which are of great interest for materials science and medicinal chemistry. researchgate.netnih.govacs.org
The Suzuki-Miyaura coupling is one of the most widely used of these reactions. wikipedia.orgorganic-chemistry.org It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. harvard.edulibretexts.org To apply this to the this compound scaffold, a halogen atom (e.g., Br or I) would first be introduced onto the naphthyridine ring, for example at the C7 or C2 position, via methods discussed in the previous section. This halo-naphthyridine derivative can then be coupled with a variety of aryl- or heteroarylboronic acids to generate biaryl structures. This strategy has been successfully employed for the synthesis of 6,8-disubstituted 1,7-naphthyridines. nih.govacs.orgacs.org
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Kumada-Corriu couplings, are also applicable. researchgate.net For instance, a halo-naphthyridine could be coupled with an alkyne (Sonogashira coupling) to introduce an ethynyl (B1212043) substituent, or with an alkene (Heck coupling) to add a vinyl group. These reactions significantly expand the structural diversity achievable from a single halogenated precursor, allowing for the fine-tuning of electronic and photophysical properties.
Table 4: General Scheme for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Halo-derivative of this compound (X = Br, I) | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent | Aryl-substituted this compound |
Photophysical Properties and Photochemical Transformations
Derivatives of 1,8-naphthyridine are known for their rich photophysical properties, often exhibiting strong luminescence. researchgate.net The rigid, planar structure of the naphthyridine ring system facilitates intense π→π* electronic transitions, leading to strong absorption in the UV region. Many derivatives are highly fluorescent, with emissions typically in the blue region of the spectrum. rsc.org
The photophysical characteristics can be significantly tuned by substitution on the naphthyridine ring and by coordination to metal ions. The introduction of electron-donating or -withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption and emission maxima.
Coordination to metal ions, particularly closed-shell ions like Zn(II), often enhances the luminescence quantum yield. rsc.orgrsc.org For example, the zinc complex of N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine shows a quantum yield of 0.59 in methanol (B129727), which is a significant increase from the free ligand's quantum yield of 0.38. rsc.org This enhancement is often attributed to an increase in the structural rigidity of the ligand upon chelation, which reduces non-radiative decay pathways. Coordination can also lead to the appearance of new emission bands. While the free ligands typically exhibit blue fluorescence from a ligand-centered excited state, their metal complexes can show red-shifted emissions due to the formation of excimers or exciplexes in the solid state, or from charge-transfer excited states. rsc.orgnih.gov
Photochemical Transformations: Beyond luminescence, some 1,8-naphthyridine derivatives can undergo photochemical reactions. A notable example is the photoinduced E/Z (trans/cis) isomerization observed in vinyl-substituted 1,8-naphthyridines upon irradiation with UV light (e.g., 365 nm). nih.gov This reversible process involves rotation around the C=C double bond in the excited state and can be monitored by changes in the UV-Vis absorption spectrum. Such photo-responsive behavior makes these compounds candidates for applications in molecular switches and photosensitive materials.
Table 5: Representative Photophysical Data for 1,8-Naphthyridine Derivatives
| Compound | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine (L) | Methanol | 367 | 404 | 0.38 | rsc.org |
| [Zn(L)₂(OAc)₂] | Methanol | 367 | 405 | 0.59 | rsc.org |
| [Zn(L)₂(OAc)₂] | Solid State | - | 434, 470 | - | rsc.org |
| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | CH₂Cl₂ | - | ~380-410 | - | rsc.org |
Exploration of Pre Clinical Biological Activities and Structure Activity Relationships of 2 1,8 Naphthyridin 4 Yl Acetic Acid Derivatives
General Overview of Diverse Biological Activities Reported for 1,8-Naphthyridine (B1210474) Derivatives
Derivatives of 1,8-naphthyridine exhibit a broad spectrum of pharmacological effects, establishing them as crucial scaffolds in therapeutic research. nih.gov The primary activities reported for these compounds include antimicrobial, antiviral, anticancer, and anti-inflammatory actions. researchgate.netnih.gov Beyond these, 1,8-naphthyridine derivatives have shown potential in treating neurological disorders like Alzheimer's disease and depression. researchgate.netnih.gov
Furthermore, synthetic modifications of the 1,8-naphthyridine core have led to the discovery of compounds with a multitude of other biological properties. These include anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, and anti-hypertensive activities. nih.gov They have also been investigated for their roles as platelet aggregation inhibitors, antioxidants, EGFR inhibitors, protein kinase inhibitors, and modulators of the adenosine (B11128) receptor, among others. researchgate.netnih.gov The wide-ranging applications of this scaffold underscore its importance in the development of new therapeutic agents. nih.gov
In Vitro Biological Activity Profiling of 2-(1,8-Naphthyridin-4-yl)acetic Acid and its Analogs
The following sections delve into the specific in vitro biological activities of this compound and its related analogs, highlighting their potential in various therapeutic areas.
The 1,8-naphthyridine core is famously represented by nalidixic acid, the first quinolone antibiotic, which has a 4-oxo-1,8-naphthyridine-3-carboxylic acid structure and was used against Gram-negative bacteria. nih.gov While some modern 1,8-naphthyridine derivatives show direct antibacterial effects, others have been found to enhance the activity of existing antibiotics.
For instance, two 1,8-naphthyridine derivatives, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, did not exhibit direct antibacterial activity at concentrations up to 1.024 µg/mL against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov However, these compounds demonstrated a synergistic effect when combined with fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin, effectively lowering the minimum inhibitory concentration (MIC) of these antibiotics. mdpi.comnih.gov This suggests a potential role for these derivatives in combating bacterial resistance by modulating the efficacy of other drugs. mdpi.com
In another study, a series of novel 2-substituted-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial properties against both Gram-negative (Escherichia coli, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria. researchgate.net The results, summarized in the table below, indicate that some of these compounds possess antibacterial activity. researchgate.net
Table 1: Antibacterial Activity of 2-Substituted-1,8-Naphthyridine Derivatives (Zone of Inhibition in mm)
| Compound | Escherichia coli | Staphylococcus aureus | Klebsiella pneumoniae | Bacillus subtilis |
|---|---|---|---|---|
| 10c | 6 | 5 | 2 | 3 |
| 10d | 1 | 3 | 2 | 0 |
| 10h | 2 | 3 | 2 | 4 |
| 15c | 5 | 4 | 4 | 2 |
| 15e | 4 | 6 | 4 | 2 |
Data sourced from a study by G. Vijaya Bhasker, et al. researchgate.net
The emergence of drug-resistant fungal strains, particularly Candida albicans and Candida glabrata, presents a significant health concern. nih.gov Research into new antifungal agents has explored various chemical scaffolds, including 1,8-naphthyridine derivatives.
Studies have shown that certain esters of 2-methyl-1,8-naphthyridine-3-carbamic acid and derivatives of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) exhibit antifungal properties against species like Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net Additionally, some 2-[(3-Methyl-1H-indazol-1-yl)-3-substituted phenyl-1,8-naphthyridine derivatives have demonstrated good antifungal activity against Candida albicans and Aspergillus niger. researchgate.net
While direct studies on the antifungal properties of this compound itself are not extensively documented in the provided results, the broader class of 1,8-naphthyridines shows promise in this area. For example, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives were tested for their in vitro antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing notable activity. nih.gov The development of resistance to common antifungal agents like azoles, which target ergosterol (B1671047) synthesis, underscores the need for novel compounds with different mechanisms of action. nih.gov
The 1,8-naphthyridine scaffold has been a fruitful area of research for the development of new anticancer agents. Several derivatives have been synthesized and tested for their cytotoxic effects against a range of human cancer cell lines.
One study synthesized a series of 1,8-naphthyridine-3-carboxamide derivatives and evaluated their in vitro cytotoxicity. nih.gov Notably, compound 12 showed high cytotoxicity in the HBL-100 breast cancer cell line with an IC₅₀ of 1.37 µM. nih.gov Compound 17 was highly cytotoxic against the KB oral cancer cell line (IC₅₀ = 3.7 µM), and compound 22 was effective against the SW-620 colon cancer cell line (IC₅₀ = 3.0 µM). nih.gov
In another line of research, new synthetic molecular hybrids combining a 1,4-naphthalenedione motif with a phosphonic acid moiety were tested against the hepatocellular carcinoma cell line HepG2. bibliotekanauki.pl Among these, furandione 8a and benzoindoldione 12a were the most potent, reducing the viability of HepG2 cells with IC₅₀ values of 4.13 µM and 5.9 µM, respectively. bibliotekanauki.pl These compounds were found to induce apoptosis and inhibit angiogenesis. bibliotekanauki.pl
Furthermore, a series of 1,4-naphthoquinone (B94277) derivatives were synthesized and tested for their inhibitory activities against four cancer cell lines: HepG2, A549, K562, and PC-3. nih.gov Compound 5i demonstrated significant cytotoxicity against the A549 cell line with an IC₅₀ of 6.15 µM and was found to induce autophagy. nih.gov
The table below summarizes the anticancer activity of selected quercetin (B1663063) derivatives on MCF-7 and MDA-MB-231 human breast cancer cells, demonstrating the potential for modifications of core structures to enhance anticancer effects. nih.gov
Table 2: Apoptosis Induction by Quercetin and its Derivatives in Breast Cancer Cells
| Compound (40 µM) | Cell Line | % Apoptosis |
|---|---|---|
| Quercetin | MCF-7 | 16.1 |
| 4Ac-Q | MCF-7 | 25.4 |
| Quercetin | MDA-MB-231 | 11.2 |
| 4Ac-Q | MDA-MB-231 | 22.7 |
Data sourced from a study by Quoc-Tuan Nguyen, et al. nih.gov
The 1,8-naphthyridine framework is a recognized scaffold for compounds with anti-inflammatory properties. researchgate.nettandfonline.comnih.gov The anti-inflammatory effects of these derivatives are often linked to their ability to modulate the production of inflammatory mediators.
For example, a study on 1,8-naphthyridine-3-carboxamides not only assessed their anticancer activity but also their anti-inflammatory potential by measuring their impact on cytokine and chemokine levels secreted by dendritic cells. nih.gov In a different context, canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, was found to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70 in rats. mdpi.com While this is a different isomer, it highlights the potential of the broader naphthyridine class to influence inflammatory pathways. The mechanisms often involve the inhibition of key signaling molecules and enzymes that are central to the inflammatory response.
The 1,8-naphthyridine scaffold and its derivatives have been investigated for their antiviral properties, with a particular focus on activity against the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov Research in this area has explored how modifications to the core structure can lead to potent anti-HIV agents.
For instance, a series of 4'-C-substituted nucleosides were designed as novel nucleoside reverse transcriptase inhibitors (NRTIs). Among these, 4'-C-ethynyl-2'-deoxynucleosides demonstrated promising activity against various HIV-1 strains, including those resistant to existing drugs. Another compound, 4'-AZT, showed potent in vitro activity against HIV-1.
In a separate study, newly synthesized 6-cyano-2-naphthyl substituted diarylpyrimidines (DAPY) were evaluated as non-nucleoside reverse transcriptase inhibitors. nih.gov These compounds displayed strong activity against wild-type HIV-1 at nanomolar concentrations. nih.gov The most active compounds also showed efficacy against a double mutant strain of the virus. nih.gov
Furthermore, research on dihydroseselin (B1632921) derivatives, which are structurally related to coumarins, has identified compounds with potent anti-HIV activity. duke.edu One optically pure compound, 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone, exhibited a remarkable selectivity against HIV replication and was found to be active in different cell lines. duke.edu This compound was determined not to be an inhibitor of HIV-1 reverse transcriptase, suggesting a different mechanism of action. duke.edu
Interactions with Nucleic Acids (DNA)
The mechanism of action for many 1,8-naphthyridine derivatives involves direct or indirect interactions with nucleic acids. Their planar aromatic structure is well-suited for intercalation, the insertion of a molecule between the base pairs of DNA.
Research suggests that certain 1,8-naphthyridine derivatives function as DNA intercalators that stabilize the complex formed between DNA and Topoisomerase II. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. nih.gov Molecular docking studies have provided insights into these interactions, proposing a unique binding pattern for active compounds within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov This pocket is where the enzyme interacts with DNA, and the presence of the inhibitor disrupts this process. The ability of these compounds to intercalate with DNA and inhibit enzymes like Topoisomerase II underscores their potential as anticancer agents. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1,8-naphthyridine derivatives, these studies have provided crucial insights for designing more potent and selective compounds. nih.govnih.gov
Impact of Substituents on Biological Potency and Selectivity
The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of various substituents on the core ring structure. nih.govnih.gov Quantitative structure-activity relationship (QSAR) modeling has been employed to delineate these relationships. nih.gov
Key findings from SAR studies include:
Substitution at C-3: A carboxy group at the C-3 position of the 1,8-naphthyridine ring has been identified as essential for eliciting cytotoxicity. nih.gov
Substitution at C-7: An aminopyrrolidine functionality at the C-7 position is also considered important for activity. nih.gov
Substitution at N-1: The presence of a 2'-thiazolyl group at the N-1 position contributes to the compound's cytotoxic effects. nih.gov
A Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of naphthyridine derivatives against various cancer cell lines provided detailed insights: nih.gov
For HL-60 (Leukemia) cells: Favorable regions for negatively charged groups were identified near the 4' hydrogen of a naphthyl ring substituent, while hydrogen bond acceptor groups were favored at the 7' position. nih.gov
For PC-3 (Prostate Cancer) cells: The analysis suggested that hydrogen bond donor groups at the C-1 NH of the naphthyridine ring were beneficial for activity. nih.gov
These studies highlight that strategic placement of different functional groups can significantly modulate the potency and selectivity of these derivatives against various cancer cell lines. nih.gov
Table 1: Influence of Substituents on the Cytotoxicity of 1,8-Naphthyridine Derivatives
| Position on 1,8-Naphthyridine Ring | Favorable Substituent/Group | Observed Effect | Source |
|---|---|---|---|
| C-3 | Carboxy group | Essential for cytotoxicity | nih.gov |
| C-7 | Aminopyrrolidine functionality | Enhances cytotoxicity | nih.gov |
| N-1 | 2'-Thiazolyl group | Contributes to cytotoxicity | nih.gov |
| C-1 NH | Hydrogen bond donor group | Favorable for activity against PC-3 cells | nih.gov |
Significance of the Acetic Acid Moiety for Molecular Recognition and Target Binding
The acetic acid moiety attached to the 1,8-naphthyridine core is a key structural feature that significantly influences the molecule's properties and biological interactions. ontosight.ai The carboxylic acid group is ionizable, meaning it can exist in a negatively charged carboxylate form at physiological pH.
This functionality is crucial for molecular recognition and target binding through several mechanisms:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (from the C=O group). This allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins, such as enzymes.
Ionic Interactions: In its ionized carboxylate form, the moiety can form strong electrostatic or ionic bonds with positively charged residues (e.g., arginine, lysine) in a target's binding pocket.
The importance of an acidic group is underscored by SAR findings that a carboxy group at the C-3 position is vital for the cytotoxic activity of certain 1,8-naphthyridine derivatives. nih.gov This suggests that the acidic function is directly involved in the critical interactions that lead to the compound's biological effect.
Investigation of Proposed Molecular Mechanisms of Action
Determining the precise molecular mechanism of action is a critical step in the development of any potential therapeutic agent. This involves identifying the specific cellular components with which the compound interacts to produce its biological effect.
Molecular Target Identification and Validation Approaches
Identifying the molecular target of a bioactive small molecule is a complex but essential process. nih.gov Several powerful approaches are utilized to achieve this: nih.govdntb.gov.ua
Affinity-Based Methods: These techniques use a modified version of the bioactive compound (a "probe") that is tagged with a reactive group or an affinity label (like biotin). The probe is introduced to cell lysates or living cells, where it binds to its target protein(s). The entire complex is then isolated (e.g., using streptavidin beads for a biotin (B1667282) tag) and the bound proteins are identified using mass spectrometry. nih.gov
Label-Free Methods: These approaches use the unmodified bioactive compound. Techniques like Drug Affinity Responsive Target Stability (DARTS) exploit the fact that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. By comparing protein degradation patterns in the presence and absence of the compound, potential targets can be identified. dntb.gov.ua
Computational Approaches: In silico methods like molecular docking and network pharmacology are used to predict potential targets. dntb.gov.uamdpi.com Molecular docking simulates the interaction between a small molecule and the three-dimensional structure of a potential target protein, predicting the binding affinity and mode. nih.gov This was used to propose that a 1,8-naphthyridine derivative binds to the etoposide pocket of topoisomerase IIβ, providing a testable hypothesis for its mechanism. nih.gov
Genetic and Proteomic Profiling: Analyzing changes in gene expression or protein levels in cells after treatment with the compound can provide clues about the pathways being affected, which can help to infer the molecular target. nih.gov
Once a potential target is identified, it must be validated. This involves confirming that the compound's biological effects are indeed mediated through this target. Validation can be achieved by showing that genetic knockdown (e.g., using siRNA) or knockout of the target protein mimics or blocks the effect of the compound.
Ligand-Receptor Binding and Molecular Docking Studies
The interaction of 1,8-naphthyridine derivatives with various biological receptors is a key determinant of their pharmacological effects. Studies have shown that this heterocyclic system can serve as a versatile scaffold for designing ligands targeting different receptors.
For instance, a series of 1,8-naphthyridin-4(1H)-one-3-carboxamide derivatives have been synthesized and evaluated for their binding to cannabinoid receptors (CB1 and CB2). These studies revealed that modifications on the 1,8-naphthyridine core can lead to potent and selective ligands for the CB2 receptor. Molecular modeling and docking studies on related 1,8-naphthyridin-2-(1H)-one-3-carboxamides have further elucidated the structural requirements for high-affinity binding to the CB2 receptor. These computational approaches have been instrumental in understanding how substituents on the naphthyridine ring orient within the receptor's binding pocket, guiding the design of more selective agonists.
Furthermore, derivatives of 1,8-naphthyridin-4-one have been identified as ligands for A2A adenosine receptors. nih.gov This suggests that the 1,8-naphthyridine scaffold is capable of interacting with G-protein coupled receptors beyond the cannabinoid system. The specific binding affinities and modes of interaction are highly dependent on the substitution pattern around the naphthyridine ring.
Cellular Pathway Modulation
The biological activities of 1,8-naphthyridine derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways. Research has pointed towards their involvement in pathways central to cancer and inflammation.
A notable study on a novel 1,8-naphthyridine-2-carboxamide (B11912762) derivative demonstrated its ability to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells. nih.gov The compound was found to suppress the generation of reactive oxygen species (ROS) and inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a critical component of the innate immune response, and its dysregulation is implicated in various inflammatory diseases. The inhibition of this pathway by the 1,8-naphthyridine derivative highlights its potential as an anti-inflammatory agent.
In the context of cancer, certain 1,8-naphthyridine derivatives have been shown to affect cell proliferation by impairing cell cycle progression and inducing apoptosis. nih.gov One derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to cause alterations in mitochondrial membrane potential, leading to the release of apoptogenic factors and subsequent cell death. nih.gov Furthermore, this compound was observed to arrest cells in the G2/M phase of the cell cycle, suggesting an interaction with the microtubule network. nih.gov
A review of the structure-activity relationships of quinoline (B57606) and naphthyridine derivatives in cancer chemotherapy highlighted that a carboxy group at the C-3 position of the 1,8-naphthyridine ring is often essential for eliciting cytotoxicity. While the acetic acid group in the titular compound is at the C-4 position, this finding underscores the importance of acidic moieties for the anticancer activity of this class of compounds.
Pre-clinical Efficacy Assessments in Relevant In Vitro and Ex Vivo Models
The pre-clinical efficacy of 1,8-naphthyridine derivatives has been evaluated in a variety of in vitro and ex vivo models, providing crucial data on their potential therapeutic applications.
In Vitro Efficacy:
Numerous studies have reported the in vitro anticancer activity of 1,8-naphthyridine derivatives against various human tumor cell lines. For example, substituted 2-thienyl-1,8-naphthyridin-4-ones displayed significant cytotoxic effects against a panel of cancer cell lines, including those from non-small-cell lung, colon, melanoma, ovarian, prostate, and breast cancers. nih.gov The mechanism of action for some of these compounds was identified as the inhibition of tubulin polymerization. nih.gov
Another study on 1,8-naphthyridine-3-carboxamide derivatives demonstrated potent cytotoxic activity, with some compounds exhibiting IC50 values in the sub-micromolar range against pancreatic (MIAPaCa) and chronic myelogenous leukemia (K-562) cancer cell lines. tandfonline.com The table below summarizes the in vitro cytotoxic activity of a representative 1,8-naphthyridine-3-carboxamide derivative.
| Compound | Cell Line | IC50 (µM) |
| Compound 47 | MIAPaCa | 0.41 tandfonline.com |
| K-562 | 0.77 tandfonline.com | |
| Compound 36 | PA-1 | 1.19 tandfonline.com |
| Compound 29 | PA-1 | 0.41 tandfonline.com |
| SW620 | 1.4 tandfonline.com |
The anti-inflammatory potential of 1,8-naphthyridine derivatives has also been assessed in vitro. As mentioned previously, a novel 1,8-naphthyridine-2-carboxamide derivative effectively suppressed the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated BV2 microglial cells. nih.gov
Ex Vivo Efficacy:
While specific ex vivo studies on this compound are not documented in the available literature, the general methodology for ex vivo assessment is well-established. Ex vivo models, which utilize patient-derived tissues or cells cultured outside the body, offer a more clinically relevant setting to evaluate drug efficacy compared to standard in vitro cell cultures. These models can better recapitulate the tumor microenvironment and heterogeneity. For anticancer drug testing, this can involve culturing tumor explants and assessing cell viability or specific biomarker modulation following treatment. This approach holds promise for the future evaluation of novel 1,8-naphthyridine derivatives.
Advanced Applications of 1,8 Naphthyridine Based Chemical Compounds in Chemical Sciences
Development as Chemosensors and Fluorescent Probes
The unique electronic and structural properties of the 1,8-naphthyridine (B1210474) core make it a prime candidate for the development of chemosensors and fluorescent probes. These molecules can be designed to signal the presence of specific analytes through observable changes in their optical properties.
Derivatives of the 1,8-naphthyridine family, particularly those related to 1,8-naphthalimides, are renowned for their strong fluorescence, high quantum yields, and excellent photostability. These characteristics are foundational to their use in analytical sensing. The fluorescence often arises from an internal charge transfer (ICT) mechanism, which can be modulated by the molecular environment or interaction with an analyte. This modulation allows for the design of "turn-on" or "turn-off" fluorescent probes.
For instance, probes can be engineered to exhibit quenched fluorescence in their native state, which is then significantly enhanced upon binding to a target. A 1,8-naphthalimide-based probe designed for peroxynitrite (ONOO⁻) detection operated on a "turn-on" mechanism where reaction with the analyte produced a highly fluorescent product, enabling a detection limit as low as 11 nM. Similarly, other derivatives have been synthesized to act as fluorescent switches, where interaction with a target like an acidic drug can trigger a significant change in fluorescence intensity, allowing for detection in the nanomolar range. The large Stokes shift often observed in these compounds is another advantageous property, as it minimizes self-quenching and improves signal-to-noise ratios in detection assays.
Table 1: Selected 1,8-Naphthyridine/Naphthalimide-Based Fluorescent Probes and Their Properties
| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Source |
| 1,8-Naphthalimide (B145957) Derivative | Peroxynitrite (ONOO⁻) | Turn-on Fluorescence | 11 nM | |
| 1,8-Naphthalimide Derivative | Silver (Ag⁺) | Fluorescence Quenching | 18.2 nM | |
| 1,8-Naphthalimide Derivative | Sulfide (S²⁻) | Fluorescence Restoration | 13.3 nM | |
| 1,8-Naphthyridine Derivative | Zinc (Zn²⁺) | Fluorescence Enhancement | - | |
| 1,8-Naphthalimide Derivative | Cobalt (Co²⁺), Fluoride (F⁻), Cyanide (CN⁻) | Fluorescence Quenching | - |
The nitrogen atoms within the 1,8-naphthyridine ring act as effective coordination sites for metal ions, making this scaffold highly suitable for metal ion sensing. The binding of a metal ion alters the electronic structure of the molecule, leading to a detectable photophysical response, such as fluorescence quenching or enhancement.
A chemosensor based on an N-Boc-L-proline modified 1,8-naphthyridine demonstrated high efficiency and selectivity for detecting Zn(II) ions. The fluorescence intensity of this sensor increased significantly only in the presence of Zn(II), even distinguishing it from Cd(II), which has similar chemical properties. This selectivity is crucial for practical applications in complex biological or environmental samples. In another example, a 1,8-naphthalimide-based sensor was developed for the sequential detection of Ag⁺ and S²⁻ ions, where the initial fluorescence quenching by Ag⁺ could be reversed by the addition of S²⁻, showcasing the probe's utility in multi-analyte systems.
Cooperative binding can enhance the sensitivity and selectivity of a sensor. This phenomenon occurs when the binding of one ligand molecule to a receptor influences the binding affinity of subsequent ligand molecules. In the context of chemosensors, the acetic acid moiety in a compound like 2-(1,8-naphthyridin-4-yl)acetic Acid can provide an additional binding site. The simultaneous interaction of a metal ion with both the naphthyridine nitrogens and the carboxylate group of the acetic acid can lead to a more stable complex than binding to either site alone. This chelation effect is a form of intramolecular cooperative binding, resulting in higher affinity and specificity for the target ion.
Role in Materials Science and Supramolecular Chemistry
The ability of 1,8-naphthyridine derivatives to form predictable and stable non-covalent interactions makes them valuable components in materials science, particularly in the fields of crystal engineering and supramolecular chemistry.
Crystal engineering relies on the understanding and utilization of intermolecular forces to design solid-state structures with desired properties. The 1,8-naphthyridine core, especially when functionalized with groups like carboxylic acids or amides, provides well-defined hydrogen bond donors and acceptors. These direct the assembly of molecules into predictable supramolecular architectures.
Table 2: Hydrogen Bond Geometry in N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) Co-crystal
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Source |
| O(3)—H(3A)···N(2) | 0.82 | 1.97 | 2.782 (4) | 173.1 (4) | |
| N(1)—H(1A)···O(2) | 0.86 | 2.08 | 2.941 (4) | 178.0 (2) |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The hydrogen bonding capabilities discussed previously are a primary driver for the self-assembly of 1,8-naphthyridine derivatives. For example, a 1,8-naphthalimide derivative appended with a diaminotriazine unit was shown to form stable self-associated dimers in aqueous solution through hydrogen bonding. This dimerization process effectively blocked a photoinduced electron transfer (PET) pathway, leading to enhanced fluorescence.
Such controlled self-assembly processes are critical for the bottom-up fabrication of advanced materials. By modifying the functional groups on the 1,8-naphthyridine scaffold, chemists can tune the intermolecular interactions to create diverse supramolecular structures, from discrete capsules to extended networks like gels or liquid crystals. These organized assemblies can be harnessed for applications such as creating molecule-trapping matrices for storage or as scaffolds for arranging other functional components in a specific orientation.
Catalysis and Organocatalysis Applications
While the primary applications of 1,8-naphthyridines are often in medicine and materials, their structural features also suggest potential roles in catalysis. The nitrogen atoms in the ring are basic and can function as hydrogen bond acceptors or as Brønsted/Lewis basic sites to activate substrates in organocatalytic reactions. Furthermore, the rigid bidentate nature of the 1,8-naphthyridine unit makes it an excellent ligand for coordinating with metal centers in transition metal catalysis.
A significant development related to this class of compounds is the improvement of their synthesis using catalytic methods. The Friedlander reaction, a classic method for synthesizing naphthyridines, has been revisited to create more sustainable and scalable processes. Researchers have demonstrated a gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid as a catalyst. This approach avoids the harsh conditions, organic solvents, and expensive metal catalysts typically required. Computational studies of this reaction show that the catalyst facilitates the condensation by lowering the activation energy barriers through hydrogen bonding interactions. While this example highlights catalysis in the synthesis of the scaffold, the inherent Lewis basicity of the naphthyridine nitrogens makes the molecule itself a candidate for use as an organocatalyst or as a ligand in broader catalytic applications.
Future Research Directions and Translational Potential
Rational Design of Novel Analogs with Enhanced Biological Specificity and Efficacy
The rational design of new chemical entities based on the 2-(1,8-naphthyridin-4-yl)acetic acid core holds significant promise for developing agents with improved biological profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing critical insights into how molecular modifications influence biological activity.
Research on related 1,8-naphthyridine (B1210474) derivatives has demonstrated that substitutions at various positions on the bicyclic ring system and modifications of the acetic acid side chain can dramatically alter efficacy and target selectivity. For instance, in the context of anticancer research, studies on 2-aryl-1,8-naphthyridin-4-ones have shown that the nature and position of substituents on the aryl ring are crucial for cytotoxicity. These findings suggest that a systematic exploration of substituents on the naphthyridine core of this compound could lead to the identification of analogs with enhanced potency.
Furthermore, the acetic acid moiety offers a prime site for modification. Esterification, amidation, or its replacement with other acidic bioisosteres could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. A notable example is the development of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid, a potent and selective integrin αvβ3 inhibitor, which showcases how significant modifications to a related scaffold can lead to highly specific biological activity. nih.gov
Investigation of Polypharmacology and Multi-Target Therapeutic Strategies
The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. rsc.orgnih.gov The 1,8-naphthyridine scaffold has been identified as a versatile platform for the development of multi-target-directed ligands (MTDLs). nih.gov
Future research should explore the potential of this compound and its analogs to modulate multiple biological targets simultaneously. For instance, derivatives of 1,8-naphthyridine have been shown to act as both cholinesterase inhibitors and calcium channel modulators, a dual-action strategy that could be beneficial in the treatment of Alzheimer's disease. rsc.org It is conceivable that analogs of this compound could be rationally designed to exhibit a similar multi-target profile. This could involve the strategic incorporation of pharmacophoric features known to interact with different biological targets. Such an approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery and development. For this compound, this integration can accelerate the identification of promising new analogs and elucidate their mechanisms of action.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on related 2-aryl-1,8-naphthyridin-4-ones have successfully created predictive models for cytotoxic activity. nih.gov Similar models could be developed for analogs of this compound to guide the synthesis of more potent compounds.
Molecular Docking and Dynamics: These techniques can predict the binding modes of novel analogs within the active sites of various target proteins, providing insights into the molecular basis of their activity. This in silico screening can prioritize compounds for synthesis and experimental testing.
In Silico Target Prediction: Computational tools can be employed to predict the potential biological targets of this compound and its derivatives, helping to uncover novel therapeutic applications and understand potential off-target effects.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS can be used to rapidly evaluate the biological activity of a library of newly synthesized analogs against a panel of targets.
Advanced Spectroscopic and Crystallographic Techniques: Techniques such as X-ray crystallography can provide detailed atomic-level information about how these compounds interact with their biological targets, validating computational models and informing further design iterations.
The iterative cycle of computational prediction, chemical synthesis, and experimental validation will be crucial for efficiently exploring the therapeutic potential of this chemical scaffold.
Exploration of Novel Non-Medicinal Applications in Chemical and Material Sciences
While the primary focus for many heterocyclic compounds is in medicine, their unique structural and electronic properties often make them valuable in other scientific domains. The 1,8-naphthyridine core, with its nitrogen atoms capable of chelation, presents opportunities for applications in material science and analytical chemistry.
Research on other 1,8-naphthyridine derivatives has demonstrated their potential as ligands for the formation of coordination complexes with various metal ions. These complexes can exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in:
Chemical Sensors: The changes in the fluorescence of a 1,8-naphthyridine-based ligand upon binding to a specific metal ion can be harnessed to develop selective and sensitive chemical sensors.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of metal complexes containing 1,8-naphthyridine ligands could be explored for their use in the development of new OLED materials. While research in this area has focused more on 1,8-naphthalimide (B145957) derivatives, the fundamental principles of harnessing the photophysical properties of aromatic systems are transferable. rsc.org
Catalysis: The ability of the 1,8-naphthyridine scaffold to coordinate with metal ions suggests that it could serve as a ligand in the design of novel catalysts for organic synthesis.
The acetic acid group on this compound provides a convenient handle for tethering the molecule to surfaces or incorporating it into larger polymeric structures, further expanding its potential in materials science.
Q & A
Q. What are the standard synthetic routes for 2-(1,8-naphthyridin-4-yl)acetic acid and its derivatives?
Methodological Answer: The synthesis typically involves Friedländer condensation or modifications of 1,8-naphthyridine precursors. For example:
-
Friedländer Reaction: Ionic liquid-catalyzed cyclization of 2-aminonicotinaldehyde derivatives with ketones yields 1,8-naphthyridine cores .
-
Functionalization: Acetic acid derivatives are introduced via nucleophilic substitution or coupling reactions. A common protocol uses diethyl ethoxymethylenemalonate in refluxing diphenyl ether (180–200°C) to form carboxylated intermediates .
-
Reagent Table:
Step Reagents/Conditions Yield (%) Reference Core Formation Ionic liquid (e.g., [BMIM]BF₄), 80°C, 12h 65–78 Carboxylation Diethyl ethoxymethylenemalonate, diphenyl ether, 200°C 52–60
Q. How is structural characterization performed for this compound?
Methodological Answer:
- X-ray Crystallography: Bond lengths and angles (e.g., C3–N1 = 1.310 Å, C5–C6–C7 = 179.0°) confirm the planar naphthyridine core. Co-crystals with acetic acid (e.g., C11H11N3O·C2H4O2) are analyzed for hydrogen-bonding networks .
- Spectroscopy: IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 8.2–8.9 ppm for aromatic protons) validate functional groups .
Q. What analytical techniques are used to monitor synthesis purity?
Methodological Answer:
- TLC: Silica-G plates with CHCl₃:MeOH (4:1) as eluent (Rf = 0.3–0.5 for naphthyridine intermediates) .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm for quantifying carboxylic acid derivatives .
Advanced Research Questions
Q. How can low solubility of this compound in aqueous media be addressed during synthesis?
Methodological Answer:
Q. How to resolve contradictions in reaction conditions between studies (e.g., solvent choices or temperatures)?
Methodological Answer:
Q. What computational tools are used to predict bioactivity and ADMET properties?
Methodological Answer:
- In Silico Modeling: Use SwissADME for bioavailability predictions (e.g., LogP = 1.2–2.5) and PASS Online for anti-inflammatory/antitumor activity (Pa > 0.7).
- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., EGFR kinase) using GROMACS .
Q. How to address tautomerism challenges in structural analysis?
Methodological Answer:
Q. What strategies improve crystallinity for X-ray studies?
Methodological Answer:
Q. How are structure-activity relationships (SARs) explored for pharmacological applications?
Methodological Answer:
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Analog Synthesis: Modify the acetic acid side chain (e.g., methyl ester or amide derivatives) and test cytotoxicity (IC₅₀) against cancer cell lines (e.g., MCF-7) .
-
SAR Table:
Derivative IC₅₀ (μM) LogP Reference Carboxylic Acid 12.3 1.8 Methyl Ester 28.7 2.5
Q. How to address analytical challenges in detecting degradation products or metabolites?
Methodological Answer:
- LC-HRMS: Use Q-TOF mass spectrometry (ESI+) with m/z resolution < 3 ppm to identify oxidative metabolites (e.g., hydroxylation at C4) .
- Stability Studies: Incubate compounds in simulated gastric fluid (pH 2.0, 37°C) and monitor degradation via UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
